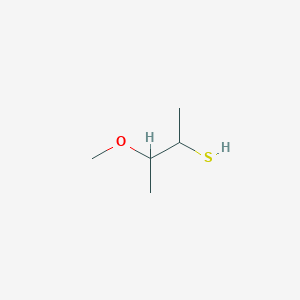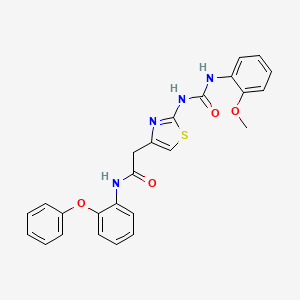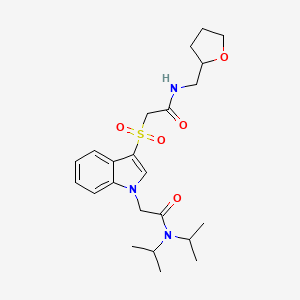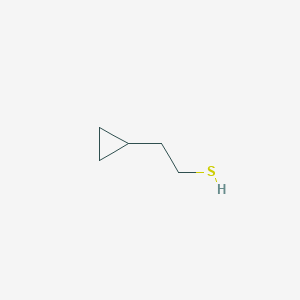
1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole is a fluorinated organic compound that features a pyrazole ring substituted with a tetrafluoroethyl group and a trimethylsilyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole typically involves the reaction of 1H-pyrazole with 1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethane under controlled conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, facilitating nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to ensure high-quality product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or alkoxylated pyrazole derivatives.
Scientific Research Applications
1-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and unique electronic properties.
Mechanism of Action
The mechanism by which 1-(1,1,2,2-tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The fluorinated groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The trimethylsilyl group can be cleaved under physiological conditions, releasing the active pyrazole moiety, which can then modulate various biological pathways.
Comparison with Similar Compounds
- 1-(1,1,2,2-Tetrafluoroethyl)-1H-pyrazole
- 1-(Trimethylsilyl)-1H-pyrazole
- 1-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1H-benzimidazole
Uniqueness: 1-(1,1,2,2-Tetrafluoro-2-(trimethylsilyl)ethyl)-1H-pyrazole is unique due to the presence of both fluorinated and silylated groups, which confer high thermal stability and reactivity. This combination of properties is not commonly found in other similar compounds, making it particularly valuable for specialized applications in research and industry.
Properties
IUPAC Name |
trimethyl-(1,1,2,2-tetrafluoro-2-pyrazol-1-ylethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F4N2Si/c1-15(2,3)8(11,12)7(9,10)14-6-4-5-13-14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZOSFRKJMWFIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(N1C=CC=N1)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F4N2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(oxolan-3-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2771358.png)
![3-Oxabicyclo[3.3.1]nonan-9-amine](/img/structure/B2771359.png)


![2-[(Benzyloxy)methyl]benzoic acid](/img/structure/B2771365.png)

![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2771367.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2771368.png)
![4-bromo-N-[(1,2-dimethyl-1H-indol-5-yl)methyl]benzene-1-sulfonamide](/img/structure/B2771371.png)



![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2771379.png)
